molecular formula C23H24N2O3S B11101069 6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11101069
M. Wt: 408.5 g/mol
InChI Key: UEYJWYRYBYSBQX-UHFFFAOYSA-N
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Description

6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the acetyl, methoxy, naphthyl, methyl, and propyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C23H24N2O3S/c1-5-8-18-22(27)25-21(19(14(3)26)13(2)24-23(25)29-18)20-16-10-7-6-9-15(16)11-12-17(20)28-4/h6-7,9-12,18,21H,5,8H2,1-4H3

InChI Key

UEYJWYRYBYSBQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)C)C3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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